1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile
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Overview
Description
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C10H9ClN2 It is characterized by a cyclobutane ring attached to a pyridine ring substituted with a chlorine atom at the 2-position and a nitrile group at the 1-position
Preparation Methods
The synthesis of 1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the use of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate as an intermediate, which undergoes an oxidation reaction in the presence of potassium persulfate and sulfuric acid as a catalyst .
Chemical Reactions Analysis
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium persulfate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the development of bioactive molecules for research purposes.
Industry: The compound can be employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For instance, in biological systems, it may interact with enzymes or receptors, leading to a specific biological response. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations.
Comparison with Similar Compounds
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(6-Chloropyridin-3-yl)cyclobutanecarbonitrile: This compound has a chlorine atom at the 6-position of the pyridine ring instead of the 2-position.
1-(6-Chloro-2-pyridinyl)cyclobutanecarbonitrile: This compound has a similar structure but with the chlorine atom at the 6-position and the nitrile group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
Molecular Formula |
C10H9ClN2 |
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Molecular Weight |
192.64 g/mol |
IUPAC Name |
1-(2-chloropyridin-3-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9ClN2/c11-9-8(3-1-6-13-9)10(7-12)4-2-5-10/h1,3,6H,2,4-5H2 |
InChI Key |
RWBOEGJPJDXZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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